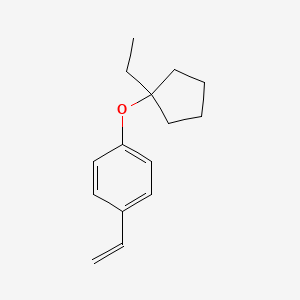
1-((1-Ethylcyclopentyl)oxy)-4-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene is an organic compound with the molecular formula C15H20O It is a derivative of benzene, featuring an ethenyl group and an ethylcyclopentyl group attached via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene typically involves the following steps:
Preparation of 1-ethylcyclopentanol: This can be achieved through the reduction of 1-ethylcyclopentanone using a reducing agent such as sodium borohydride.
Formation of 1-ethylcyclopentyl chloride: The alcohol group in 1-ethylcyclopentanol is converted to a chloride using thionyl chloride.
Etherification Reaction: The 1-ethylcyclopentyl chloride is then reacted with 4-vinylphenol in the presence of a base such as potassium carbonate to form 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro or halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene
- 1-Ethenyl-4-[(1-propylcyclopentyl)oxy]benzene
- 1-Ethenyl-4-[(1-butylcyclopentyl)oxy]benzene
Uniqueness
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene is unique due to the specific combination of its ethenyl and ethylcyclopentyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C15H20O |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-ethenyl-4-(1-ethylcyclopentyl)oxybenzene |
InChI |
InChI=1S/C15H20O/c1-3-13-7-9-14(10-8-13)16-15(4-2)11-5-6-12-15/h3,7-10H,1,4-6,11-12H2,2H3 |
Clé InChI |
QSASLLFUAMAHNG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC1)OC2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


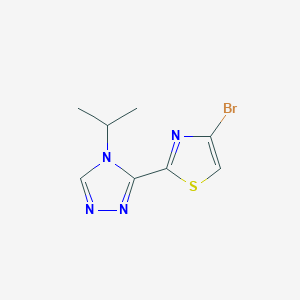

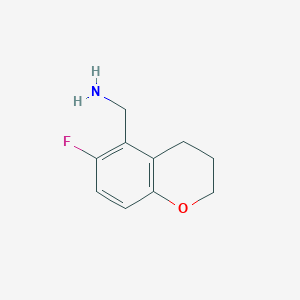
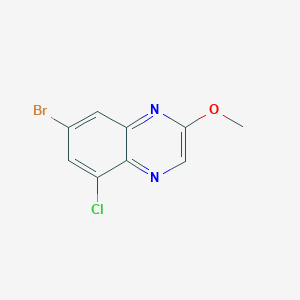


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

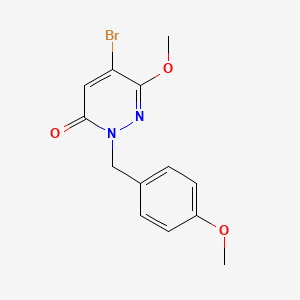
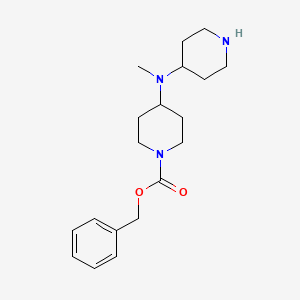
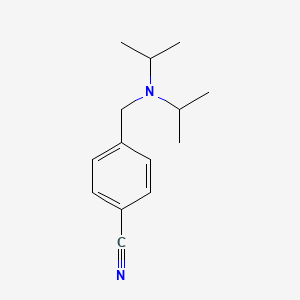
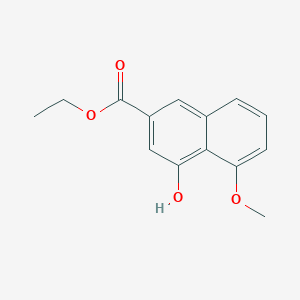
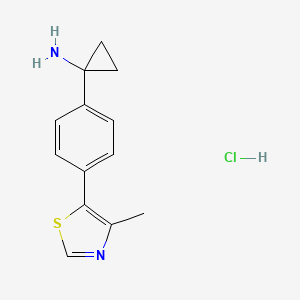
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
